4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester
Overview
Description
4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester is an organic compound with the molecular formula C9H7Br2FO2 . It is also known by its IUPAC name, methyl 4,6-dibromo-3-fluoro-2-methylbenzoate . This compound is characterized by the presence of bromine, fluorine, and methyl ester functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester typically involves the bromination and fluorination of 2-methylbenzoic acid derivatives. One common method includes the following steps:
Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 4,6-Dibromo-3-fluoro-2-methylbenzyl alcohol.
Oxidation: 4,6-Dibromo-3-fluoro-2-methylbenzoic acid.
Scientific Research Applications
4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-2-methylbenzoic acid methylester: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluoro-2-methylbenzoic acid methylester: Lacks the bromine atoms, resulting in different chemical and biological properties.
4,6-Dibromo-3-methylbenzoic acid methylester: Lacks the fluorine atom, which can influence its overall reactivity and applications.
Uniqueness
4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester is unique due to the combination of bromine, fluorine, and methyl ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4,6-dibromo-3-fluoro-2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-4-7(9(13)14-2)5(10)3-6(11)8(4)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAZFAODCSNBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258368 | |
Record name | Methyl 4,6-dibromo-3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-08-4 | |
Record name | Methyl 4,6-dibromo-3-fluoro-2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119916-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dibromo-3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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